molecular formula C13H15N3O2S2 B2987163 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1448066-41-8

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2987163
CAS No.: 1448066-41-8
M. Wt: 309.4
InChI Key: NKMWLYKIFVTRBU-UHFFFAOYSA-N
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Description

Based on its name, it is a carboxamide derivative containing a benzothiadiazole core (a heterocyclic ring with sulfur and nitrogen atoms) and a 3-methoxythiolan-3-ylmethyl substituent. Benzothiadiazoles are known for applications in medicinal chemistry (e.g., antiviral or anticancer agents) and materials science (e.g., organic semiconductors) .

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-18-13(4-5-19-8-13)7-14-12(17)9-2-3-10-11(6-9)16-20-15-10/h2-3,6H,4-5,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMWLYKIFVTRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxythiolan moiety is then introduced via a nucleophilic substitution reaction, followed by the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain steps .

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes analogs with partial structural or functional similarities:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structural Differences : Lacks the benzothiadiazole and thiolane moieties but shares the carboxamide group.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol. This method could theoretically apply to the target compound but requires adaptation for benzothiadiazole intermediates.
Benzimidazole Derivatives ()
  • Core Heterocycle : Benzimidazole (two nitrogen atoms) vs. benzothiadiazole (two nitrogen and one sulfur atom).
  • Functional Groups: Derivatives like B1 and B8 feature methoxy and acetamide groups but lack thiolan or sulfur-rich backbones.
Thiazolidinone-Based Carboxamides ()
  • Structural Overlap : The (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives share carboxamide and heterocyclic components but differ in ring substitution and electronic properties.
Complex Carboxamide ()
  • Example: N-([(BENZYLOXY)AMINO]METHYLENE)-5-(([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]AMINO)METHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE.
  • Comparison: Features multiple heterocycles (isoxazole, pyridine) and halogenated substituents, highlighting the diversity of carboxamide applications. No direct pharmacological or physicochemical data overlap with the target compound .

Critical Analysis of Evidence Gaps

  • Synthesis & Characterization: No protocols or spectral data (e.g., NMR, X-ray) for the target compound are provided.
  • Functional Studies : The evidence lacks biological or material science data (e.g., binding affinity, conductivity) for benzothiadiazole carboxamides.

Proposed Research Directions

To address the knowledge gaps, the following steps are recommended:

Synthesis Optimization : Adapt methods from and to prepare the target compound using benzothiadiazole-5-carboxylic acid and 3-methoxythiolan-3-ylmethylamine.

Computational Modeling: Compare electronic properties (e.g., HOMO-LUMO gaps) with analogs like benzimidazoles or thiazolidinones to predict reactivity or bioactivity.

Biological Screening: Test for antiviral or anticancer activity, leveraging known benzothiadiazole pharmacophores.

Biological Activity

N-[(3-Methoxythiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H12N4O2S2 and a molecular weight of 296.38 g/mol. Its structure features a benzothiadiazole core, which is known for its diverse biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Cell Line IC50 (μM) Activity
A5496.75 ± 0.19High
HCC8276.26 ± 0.33Moderate
NCI-H3586.48 ± 0.11Moderate

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower activity against normal cells like MRC-5 fibroblasts, suggesting a favorable therapeutic index for further development .

The mechanism by which this compound exerts its antitumor effects may involve the following pathways:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to apoptosis.

Antimicrobial Activity

In addition to its antitumor properties, there is evidence suggesting that benzothiadiazole derivatives possess antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains with notable efficacy.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Lung Cancer Cell Lines :
    • A study assessed the effects of various benzothiadiazole derivatives on lung cancer cell lines (A549, HCC827). The results indicated significant growth inhibition at low concentrations, with IC50 values ranging from 2 to 7 μM across different derivatives .
  • Antimicrobial Efficacy :
    • Another study explored the antimicrobial properties of benzothiadiazole derivatives against clinical isolates of bacteria. The results showed that certain modifications to the benzothiadiazole structure enhanced antibacterial activity significantly compared to standard antibiotics .

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